Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. Key structural features include:
- Substituents: A 3,4-dimethoxyphenyl group at position 5, a 2-fluorobenzylidene moiety at position 2, and an allyl ester at position 4.
- Stereochemistry: The (2E)-configuration of the benzylidene group ensures a planar geometry, critical for intermolecular interactions such as π-π stacking .
- Molecular Formula: C₂₆H₂₄FN₂O₅S (inferred from analogous structures in ).
The 3,4-dimethoxy groups enhance electron-donating effects, while the 2-fluoro substituent introduces electron-withdrawing character, creating a polarized aromatic system that may influence binding to biological targets or crystalline packing .
Properties
IUPAC Name |
prop-2-enyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-5-12-34-25(31)22-15(2)28-26-29(23(22)17-10-11-19(32-3)20(13-17)33-4)24(30)21(35-26)14-16-8-6-7-9-18(16)27/h5-11,13-14,23H,1,12H2,2-4H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWZRQMAYPRWKL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine backbone, which is known for its diverse biological activities. The presence of methoxy groups and a fluorobenzylidene moiety enhances its potential for biological interaction.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways.
- Apoptotic Induction : The compound has been observed to induce apoptotic cell death in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors such as Fas and DR3. This was demonstrated in a dose-dependent manner with concentrations ranging from 0 to 15 μg/ml .
- Inhibition of Key Signaling Pathways : The compound significantly inhibits the DNA-binding activity of transcription factors involved in cancer progression, such as STAT3 and NF-κB. This inhibition leads to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic proteins like Bax and cleaved caspases .
Study 1: Apoptosis Induction in Colon Cancer Cells
In a controlled laboratory setting, the compound was tested on colon cancer cell lines. The study reported that treatment with the compound led to a significant increase in TUNEL-positive cells, indicating enhanced apoptosis rates of approximately 60% in HCT116 cells and 67% in SW480 cells at the highest concentration tested (15 μg/ml) .
Study 2: Inhibition of STAT3 and NF-κB
Another study assessed the effects of this compound on signaling pathways critical for tumor growth. The results demonstrated that treatment resulted in reduced phosphorylation and nuclear translocation of STAT3, alongside diminished NF-κB activity. The combination treatment with specific inhibitors further amplified these effects, suggesting a synergistic potential for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily in their benzylidene substituents, ester groups, and aryl substitutions. Below is a comparative analysis:
Table 1: Structural and Electronic Comparisons
Key Observations :
Methoxy groups (e.g., 3,4-dimethoxy in target vs. 3,4,5-trimethoxy in ) enhance electron donation, affecting solubility and intermolecular interactions .
Steric Considerations :
- Bulkier substituents (e.g., 3,4,5-trimethoxybenzylidene in ) may hinder molecular packing, reducing crystallinity compared to the target compound’s 2-fluorobenzylidene .
Biological Implications: The 2-fluorobenzylidene group in the target compound could improve metabolic stability compared to non-halogenated analogs, as fluorine often reduces susceptibility to oxidative degradation . Thiophene-containing derivatives () may exhibit unique charge-transfer properties, relevant in materials science or photodynamic therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing thiazolo[3,2-a]pyrimidine derivatives structurally analogous to the target compound?
- Methodological Answer : A common approach involves refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives) with aldehydes (e.g., 2-fluorobenzaldehyde), sodium acetate, and glacial acetic acid/acetic anhydride. This promotes cyclocondensation and Schiff base formation, yielding fused thiazolo-pyrimidine scaffolds. Crystallization from ethyl acetate/ethanol typically provides pure products (yield ~78%) .
- Key Parameters : Reaction duration (8–10 h), stoichiometric ratios (1:1 for aldehyde:pyrimidine precursor), and recrystallization solvents (ethyl acetate-ethanol mixtures) are critical for reproducibility.
Q. How is the molecular conformation and stereochemistry of such compounds validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, β = 96.33°) confirm stereochemical assignments. The dihedral angle between the thiazolo-pyrimidine core and aromatic substituents (e.g., 80.94° for a trimethoxybenzylidene derivative) reveals non-planar conformations critical for bioactivity .
- Data Interpretation : Puckering parameters (e.g., C5 deviation by 0.224 Å from the pyrimidine plane) and hydrogen-bonding networks (C–H···O interactions) stabilize the crystal lattice .
Advanced Research Questions
Q. How can enantiomeric purity be controlled during synthesis, given the chiral center at C5 in the thiazolo-pyrimidine core?
- Methodological Answer : The chiral C5 atom arises from tetrahedral geometry during cyclization. To enhance enantiomeric purity:
- Chiral Auxiliaries : Use enantiopure aldehydes or asymmetric catalysis (e.g., organocatalysts) during Schiff base formation.
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/ethanol gradients) to exploit differential solubility of enantiomers .
- Analytical Validation : Couple HPLC with chiral stationary phases (CSPs) or circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee).
Q. What computational and experimental strategies elucidate substituent effects on biological activity (e.g., fluorobenzylidene vs. methoxyphenyl groups)?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare bioactivity data for derivatives with varying substituents. For example:
- Fluorine Substitution : Enhances metabolic stability and membrane permeability via hydrophobic interactions and halogen bonding .
- Methoxy Groups : Increase electron density on aromatic rings, potentially modulating π-π stacking with biological targets .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., antimicrobial targets) .
Q. How do solvent polarity and reaction temperature influence the regioselectivity of thiazolo-pyrimidine cyclization?
- Methodological Answer :
- Polar Protic Solvents (e.g., acetic acid) : Promote protonation of intermediates, favoring 5-exo-trig cyclization pathways to form the thiazole ring .
- Temperature Optimization : Reflux (~110°C) accelerates imine formation but may require subsequent cooling to prevent byproduct formation (e.g., over-oxidation). Kinetic studies using differential scanning calorimetry (DSC) can map exothermic/endothermic steps .
Data Contradictions and Resolution
Q. Discrepancies in reported crystallographic data for similar compounds: How to reconcile variations in dihedral angles or hydrogen-bonding patterns?
- Resolution Strategy :
- Systematic Review : Compare unit cell parameters (e.g., a, b, c, β) across studies to identify lattice packing differences.
- Crystallization Conditions : Solvent polarity (e.g., ethyl acetate vs. DMSO) and cooling rates may alter molecular conformations. For example, slower evaporation yields larger crystals with fewer defects, improving data accuracy .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1:1.05 aldehyde:precursor) and solvent purity (HPLC-grade acetic acid) to minimize batch variability.
- Crystallography : Always report R factors (e.g., R = 0.044, wR = 0.137) and data-to-parameter ratios (>13:1) to validate structural reliability .
- Biological Assays : Use positive controls (e.g., fluconazole for antifungal studies) and triplicate experiments to ensure statistical rigor when evaluating bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
